2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Description

2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a synthetic small molecule characterized by a central isothiazolidinone 1,1-dioxide ring substituted with a 4-(piperidin-1-ylsulfonyl)phenyl group. This structural motif confers unique electronic and steric properties, making it a candidate for targeting enzymes and receptors involved in diseases such as cancer and metabolic disorders. The sulfonamide moiety enhances solubility and binding affinity to hydrophobic pockets in proteins, while the isothiazolidinone ring provides rigidity and stability .

Properties

IUPAC Name |

1,1-dioxo-2-(4-piperidin-1-ylsulfonylphenyl)-1,2-thiazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S2/c17-14-8-11-22(18,19)16(14)12-4-6-13(7-5-12)23(20,21)15-9-2-1-3-10-15/h4-7H,1-3,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGNHLIAPJIYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar sulfonamide derivatives have been known to inhibitdihydrofolate reductase (DHFR) , a key enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

The compound likely interacts with its target, DHFR, by binding to its active site, thereby inhibiting its function. This interaction could lead to the disruption of the folate pathway, affecting DNA synthesis and cell growth.

Biochemical Pathways

The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. This disruption can lead to the arrest of cell growth and division.

Result of Action

The inhibition of DHFR and the subsequent disruption of the folate pathway can lead to the arrest of cell growth and division. This can result in the death of rapidly dividing cells, such as cancer cells, making the compound potentially useful in cancer therapy.

Biological Activity

The compound 2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings related to its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

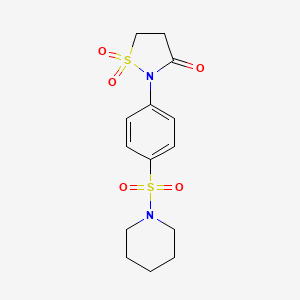

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a piperidine ring linked to a sulfonyl group and an isothiazolidinone moiety, which is significant for its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit considerable antimicrobial activity. For instance, derivatives containing piperidine have shown effectiveness against various fungal pathogens, including Candida auris, which is known for its resistance to conventional antifungal treatments.

In a study examining piperidine-based derivatives, it was found that several compounds induced apoptotic cell death in C. auris, demonstrating their potential as antifungal agents. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.24 to 0.97 μg/mL, indicating strong antifungal properties .

Anticancer Activity

The anticancer potential of isothiazolidinone derivatives has been explored in various studies. These compounds have been reported to induce apoptosis in cancer cell lines through multiple mechanisms, including the disruption of mitochondrial membrane potential and activation of caspases.

In vitro studies have shown that these compounds can inhibit the proliferation of several cancer cell lines, suggesting their viability as candidates for cancer therapy. For example, compounds with similar structures have been tested against breast and colon cancer cell lines with promising results .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound may disrupt the integrity of fungal and bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial functions.

- Enzyme Inhibition : There is evidence suggesting that such compounds may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.

Study on Antifungal Activity

A notable case study involved the synthesis and evaluation of piperidine-based derivatives against Candida auris. The study utilized various assays to determine the MIC and MFC (minimum fungicidal concentration), confirming that certain derivatives not only inhibited fungal growth but also caused significant cell death through apoptosis .

Study on Anticancer Properties

Another study focused on the anticancer effects of isothiazolidinone derivatives on human breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The underlying mechanisms were linked to oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Structural and Functional Insights

Core Heterocycle Differences: The isothiazolidinone 1,1-dioxide core in the target compound and the PTP1B inhibitor provides enhanced electrophilicity compared to the pyrrolidin-2-one core in AKR1C3 inhibitors . This difference influences binding to catalytic sites, as seen in the PTP1B inhibitor’s interaction with magnesium ions . Isatin-based analogs (e.g., compound 3a ) replace the isothiazolidinone with an indolin-2-one ring, which introduces additional hydrogen-bonding capabilities via the lactam carbonyl.

Sulfonamide Substitutent Impact :

- The 4-(piperidin-1-ylsulfonyl)phenyl group is conserved across multiple analogs , suggesting its critical role in hydrophobic interactions and enzyme active-site penetration. For example, in AKR1C3 inhibitors, this group displaces water molecules in the enzyme’s oxyanion hole .

Pharmacological Efficacy: The isatin sulfonamide derivative 3a demonstrated superior cytotoxicity (IC₅₀ = 16.8 µM in HepG2 cells) compared to Erlotinib, with comparable EGFR binding affinity (ΔG = -21.74 kcal/mol vs. -25.65 kcal/mol for Erlotinib) . The PTP1B inhibitor with a benzimidazole-benzothiazole substituent showed structural versatility in co-crystallizing with magnesium, a feature absent in simpler isothiazolidinone derivatives .

Research Findings and Implications

- Anticancer Potential: Isothiazolidinone and isatin derivatives with sulfonamide groups exhibit dual mechanisms: direct cytotoxicity (via apoptosis induction) and anti-angiogenic effects (via EGFR suppression) .

- Enzyme Inhibition : The piperidinylsulfonyl group enhances selectivity for AKR1C3 over other AKR isoforms, reducing off-target effects .

- Structural Biology : X-ray crystallography (utilizing SHELX-based refinement ) has been critical in elucidating the binding modes of these compounds, as seen in the PTP1B inhibitor study .

Q & A

Q. What experimental strategies are effective for synthesizing 2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via visible-light-mediated radical Smiles rearrangement using neutral eosin Y as a hydrogen atom transfer (HAT) photocatalyst. This method enables the formation of the isothiazolidin-3-one 1,1-dioxide core through a cascade of 1,4-addition, cyclization, and reverse HAT processes. Key parameters include:

- Catalyst : Eosin Y (0.5–2 mol%) under blue LED light.

- Substrates : Aldehydes and N-(hetero)arylsulfonyl propiolamides.

- Solvent : Acetonitrile or DMF at room temperature.

- Yield Optimization : Adjusting equivalents of propiolamide derivatives and reaction time (12–24 hours) improves diastereoselectivity .

Alternative routes may involve nucleophilic substitution of piperidine sulfonyl precursors with activated phenyl intermediates, followed by cyclization .

Q. How should researchers characterize this compound, and which analytical techniques are critical for structural confirmation?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the phenyl group; piperidine protons at δ 2.5–3.5 ppm).

- IR : Identify sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .

- Chromatography :

- HPLC : Use a C18 column with mobile phases like methanol/buffer (65:35) at pH 4.6 (sodium acetate/sodium 1-octanesulfonate) for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M–H]–).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- GHS Classification : Based on analogs, anticipate skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (H335).

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the radical-mediated synthesis of this compound’s isothiazolidinone dioxide moiety?

- Methodological Answer : The eosin Y photocatalyst facilitates a HAT process, generating a thiyl radical from the sulfonyl propiolamide. This triggers 1,4-addition to the aldehyde, followed by Smiles rearrangement and 5-endo-trig cyclization to form the isothiazolidinone ring. Computational studies (DFT) can model radical intermediates and transition states to optimize regioselectivity .

Q. How can researchers evaluate the biological activity of this compound, and what in vitro models are suitable?

- Methodological Answer :

- Anticancer Assays : Test cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7).

- Target Identification : Use kinase profiling or thermal shift assays to identify binding partners.

- SAR Studies : Modify the piperidine sulfonyl or phenyl groups to assess impact on potency. Preliminary data on analogs show IC50 values ranging from 1–10 µM .

Q. What structural features of this compound influence its stability under physiological conditions?

- Methodological Answer :

- pH Sensitivity : Test stability in buffers (pH 4.0–7.4) using HPLC. The sulfonyl group may hydrolyze under acidic conditions.

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C expected).

- Light Sensitivity : Store in amber vials, as the isothiazolidinone core may degrade under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.